8-(3-Methoxyphenyl)-6-azaspiro[3.4]octan-5-one
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Overview
Description
8-(3-Methoxyphenyl)-6-azaspiro[34]octan-5-one is a spirocyclic compound featuring a unique structure that combines a spiro[34]octane core with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Methoxyphenyl)-6-azaspiro[3.4]octan-5-one typically involves the formation of the spirocyclic core followed by the introduction of the methoxyphenyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The methoxyphenyl group can then be introduced via a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
8-(3-Methoxyphenyl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carbonyl group in the spirocyclic core can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(3-Methoxyphenyl)-6-azaspiro[3.4]octan-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(3-Methoxyphenyl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to these targets, while the spirocyclic core provides structural rigidity. This combination can result in potent biological activity, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.4]octan-5-one: Lacks the methoxyphenyl group, resulting in different reactivity and biological activity.
8-Phenyl-6-azaspiro[3.4]octan-5-one: Similar structure but without the methoxy group, leading to variations in chemical properties and applications.
Uniqueness
8-(3-Methoxyphenyl)-6-azaspiro[3.4]octan-5-one is unique due to the presence of both the spirocyclic core and the methoxyphenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H17NO2 |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
8-(3-methoxyphenyl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C14H17NO2/c1-17-11-5-2-4-10(8-11)12-9-15-13(16)14(12)6-3-7-14/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,15,16) |
InChI Key |
RBHIJCYVSHVMTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNC(=O)C23CCC3 |
Origin of Product |
United States |
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